Tramesanguin

Description

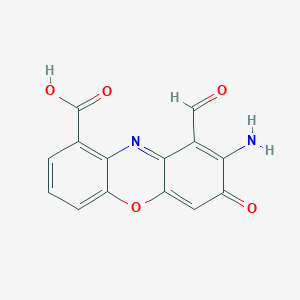

Tramesanguin is a secondary metabolite primarily isolated from the fungus Trametes cinnabarina (syn. Polyporus cinnabarinus), a species widely distributed across Asia, Europe, and North America . This compound belongs to the phenoxazone alkaloid family and is characterized by the molecular formula C₁₄H₈N₂O₅ and a molecular weight of 284.23 g/mol . Structurally, it is identified as 2-amino-9-formylphenoxazone-1-carboxylic acid, featuring a phenoxazone core with amino, formyl, and carboxylic acid functional groups .

In traditional medicine, Trametes cinnabarina extracts containing this compound have been used for detoxification, hemostasis, and analgesia . Analytical studies using liquid chromatography-mass spectrometry (LC-MS) report a retention time (RT) of 3.89 minutes and a protonated molecular ion ([M+H]⁺) at m/z 285, which aids in its identification .

Structure

3D Structure

Properties

Molecular Formula |

C14H8N2O5 |

|---|---|

Molecular Weight |

284.22 g/mol |

IUPAC Name |

8-amino-9-formyl-7-oxophenoxazine-1-carboxylic acid |

InChI |

InChI=1S/C14H8N2O5/c15-11-7(5-17)13-10(4-8(11)18)21-9-3-1-2-6(14(19)20)12(9)16-13/h1-5H,15H2,(H,19,20) |

InChI Key |

UBLBKPOVGFNTLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Source Material and Initial Extraction

Tramesanguin is extracted from cultures of Pycnoporus cinnabarinus, which can be collected from natural environments or cultivated under controlled laboratory conditions. The fungal material is typically dried and ground before extraction.

Solvent Extraction: The dried fungal biomass is extracted with ethanol (100%) to solubilize phenoxazinone pigments, including this compound. The extract is concentrated under reduced pressure to remove the solvent.

Partitioning: The concentrated extract is partitioned between ethyl acetate and water to enrich the pigment-containing organic phase.

Chromatographic Purification

Flash Silica Gel Chromatography: The ethyl acetate fraction is subjected to flash silica gel column chromatography with stepwise elution using solvents of increasing polarity, starting from n-hexane, dichloromethane (DCM), ethyl acetate, to methanol. This step helps separate crude pigment fractions.

Reversed Phase High-Performance Liquid Chromatography (HPLC): Further purification is achieved by reversed phase HPLC employing gradients of acetonitrile and water with ammonium formate buffer. This method yields pure this compound as a red-orange oily gum.

Yield and Purity

The yield of this compound from fungal biomass is relatively low; for example, one study reported approximately 4.4 mg (0.03% based on dry fungal weight) after extensive purification.

Purity is confirmed by HPLC retention times and spectroscopic analysis, ensuring isolation of this compound free from related phenoxazinone pigments such as cinnabarin and pycnoporin.

Structural Characterization Supporting Preparation

The preparation of this compound is validated by comprehensive spectroscopic characterization:

| Technique | Observations and Data |

|---|---|

| Electrospray Ionization Mass Spectrometry (ESI-MS) | [M+H]+ ion at m/z 285, consistent with C14H8N2O5 |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | UV maxima around 435 nm characteristic of phenoxazone nucleus |

| Infrared (IR) Spectroscopy | Bands at 3420 cm⁻¹ (hydroxy and amine groups), 1690 and 1660 cm⁻¹ (carbonyl groups) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR signals including aldehyde proton at δ 10.35, aromatic methines, and exchangeable NH protons; 2D NMR confirms full structure |

The use of elevated temperature-controlled NMR (40°C) enhances solubility and resolution of signals, critical for full structural elucidation.

Summary Table: Preparation Workflow of this compound

| Step | Description | Key Parameters/Conditions |

|---|---|---|

| 1. Fungal Cultivation | Growth of Pycnoporus cinnabarinus on suitable media or collection from natural habitats | Temperature ~30°C, nutrient-rich media |

| 2. Biomass Processing | Drying and grinding of fungal fruiting bodies | Dry at 60°C until constant weight |

| 3. Solvent Extraction | Extraction with 100% ethanol | Room temperature, multiple extractions |

| 4. Concentration | Removal of ethanol under reduced pressure | Vacuum rotary evaporator |

| 5. Partitioning | Liquid-liquid extraction between ethyl acetate and water | Enrich pigment fraction in ethyl acetate |

| 6. Flash Chromatography | Silica gel column chromatography with stepwise solvent gradient | Solvents: n-hexane → DCM → ethyl acetate → MeOH |

| 7. HPLC Purification | Reversed phase HPLC with acetonitrile/water gradient and ammonium formate buffer | Gradient: 10% to 100% acetonitrile over 30 min |

| 8. Structural Verification | Mass spectrometry, UV-Vis, IR, and 1D/2D NMR spectroscopy | Elevated NMR temperature (40°C) for solubility |

Chemical Reactions Analysis

Tramesanguin undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include potassium hydroxide (KOH), which causes a quick color change to black, and upon drying, it becomes greenish-brown . This compound can also participate in substitution reactions, forming different derivatives depending on the reagents and conditions used. The major products formed from these reactions include cinnabarinic acid and other phenoxazine derivatives .

Scientific Research Applications

Antimicrobial Properties

Tramesanguin exhibits notable antimicrobial activity, making it a candidate for pharmaceutical applications. Research has shown that extracts containing this compound can inhibit the biofilm formation of various bacterial strains, which is crucial in combating antibiotic-resistant infections.

- Case Study : A study on Trametes coccinea demonstrated that extracts with this compound displayed significant antibacterial activity against multiple bacterial isolates, highlighting its potential as a natural antimicrobial agent .

Antitumor Activity

The compound has been investigated for its antitumor properties. Studies indicate that this compound may play a role in inhibiting cancer cell proliferation through various mechanisms.

- Research Findings : this compound and related compounds from Pycnoporus cinnabarinus have shown promising results in vitro against tumor cells, suggesting potential applications in cancer therapy .

Biopesticide Development

This compound's toxicity to certain insect species positions it as a potential biopesticide. Its application could provide an environmentally friendly alternative to synthetic pesticides.

- Experimental Evidence : Research involving Drosophila melanogaster demonstrated that diets supplemented with macrofungi containing this compound resulted in reduced lifespan and fertility, indicating its effectiveness as a biocontrol agent .

Textile and Hair Dyes

The vibrant colors produced by this compound make it suitable for use in textiles and hair dyes. Its natural origin appeals to consumers seeking eco-friendly dyeing options.

- Application Insight : The color range of this compound can be utilized in various dyeing processes, providing an alternative to synthetic dyes that may have harmful environmental impacts .

Biotechnological Applications

This compound is involved in biotechnological processes, particularly in the degradation of lignocellulosic biomass. This application is essential for waste management and biofuel production.

- Genomic Studies : The genome of Pycnoporus cinnabarinus has been sequenced, revealing genes associated with lignocellulose degradation, which can be harnessed for bioconversion processes .

Data Table: Applications of this compound

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Structural Differences: this compound contains a carboxylic acid group at position 1 of the phenoxazone core, distinguishing it from Cinnabarine, which lacks this moiety . Cinnabaric acid exhibits a higher molecular weight ([M+H]⁺ = 301 vs. 285) and longer RT (4.40 min vs. 3.89 min), suggesting additional functional groups (e.g., hydroxylation) .

Biosynthetic Pathway :

- All three compounds are derived from the shikimate-chorismate pathway, but post-modification steps (e.g., oxidation, methylation) likely account for structural variations .

Pharmacological and Functional Comparisons

Key Observations:

This compound vs. Cinnabaric Acid :

- While this compound is explicitly linked to hemostasis and detoxification, Cinnabaric acid’s higher oxidation state ([M+H]⁺ = 301) may enhance its antioxidant capacity, though this requires validation .

- Both compounds are detectable via LC-MS but require distinct analytical parameters (e.g., RT, fragmentation patterns) for differentiation .

Cinnabarine: Primarily functions as a pigment, contributing to the red coloration of Trametes cinnabarina. Its antimicrobial properties are noted in vitro but remain understudied compared to this compound .

Biological Activity

Tramesanguin, a pigment found in various species of the genus Pycnoporus, has garnered attention due to its diverse biological activities. This article explores the compound's properties, including its antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is primarily known for being one of the pigments associated with Pycnoporus cinnabarinus and Pycnoporus sanguineus. The structural characteristics of this compound allow it to interact with various biological targets, leading to its observed effects.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of bacterial strains. Studies have shown that concentrated culture fluids from Pycnoporus species containing this compound demonstrate inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Bacillus subtilis | 18 |

| Pseudomonas aeruginosa | 12 |

The maximum inhibitory effect was noted against Staphylococcus aureus, indicating this compound's potential as a natural antimicrobial agent .

2. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

- Case Study : In a study involving human macrophage cells, treatment with this compound resulted in a significant reduction in IL-6 and TNF-alpha levels, highlighting its role in modulating inflammatory responses .

3. Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Its ability to scavenge free radicals has been quantified using various assays.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging Assay | 25 |

| ABTS Assay | 30 |

These results suggest that this compound could play a role in preventing oxidative damage in biological systems .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest that its antimicrobial action may involve disruption of bacterial cell membranes, while its anti-inflammatory effects could be mediated through inhibition of NF-kB signaling pathways.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused, measurable research question for Tramesanguin that addresses a gap in current pharmacological knowledge?

- Methodology : Begin with a systematic literature review to identify understudied mechanisms (e.g., this compound’s interaction with cytochrome P450 isoforms). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow the scope. For example:

- “Does this compound inhibit CYP3A4 activity in in vitro human hepatocyte models compared to known inhibitors (e.g., ketoconazole) over 24-hour exposure?”

- Validate feasibility by pilot testing assay compatibility (e.g., luminescence-based CYP450 screening) .

Q. What experimental designs are optimal for preliminary characterization of this compound’s pharmacokinetic properties?

- Methodology : Use tiered in vitro assays:

- Solubility & stability : HPLC-UV under physiological pH conditions (e.g., simulated gastric fluid).

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification.

- Protein binding : Equilibrium dialysis followed by LC-MS/MS .

- Data Table Example :

| Parameter | Method | Key Metrics (Mean ± SD) |

|---|---|---|

| Aqueous solubility | Shake-flask (pH 7.4) | 12.3 ± 1.5 µg/mL |

| Metabolic half-life | Human liver microsomes | 45.2 ± 3.8 min |

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported efficacy across different in vivo models (e.g., murine vs. primate studies)?

- Methodology : Apply interspecies scaling analysis to account for metabolic differences:

- Compare clearance rates normalized to body surface area.

- Validate target engagement via PET imaging (e.g., radiolabeled this compound in target tissues).

- Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity in existing datasets .

Q. What strategies can isolate this compound’s primary mechanism of action when transcriptomic data suggests off-target effects?

- Methodology :

- CRISPR-Cas9 knockout models : Silence putative off-target genes (e.g., kinases) and reassess efficacy.

- Network pharmacology : Construct protein-protein interaction networks using STRING or KEGG to identify hub targets.

- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives with conflicting bioactivity data?

- Methodology :

- 3D-QSAR modeling : Align derivatives in a pharmacophore model (e.g., Schrödinger’s Phase).

- Free-energy perturbation (FEP) : Calculate binding energy differences for conflicting analogs.

- Crystallographic validation : Co-crystallize high/low-activity derivatives with target proteins (e.g., X-ray diffraction) .

Methodological Guidelines

-

Data Contradiction Analysis :

-

Ethical & Reproducibility Considerations :

Key Research Gaps Identified

- Understudied Areas :

- Long-term epigenetic effects of this compound exposure (e.g., DNA methylation arrays).

- Impact of gut microbiota on oral bioavailability (e.g., fecal transplant mouse models).

- Emerging Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.